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Introduction

In the realms of genomics, molecular biology, and drug development, the accurate assembly of
DNA fragments into a contiguous sequence, or "contigo,” is a foundational step. This process is
crucial for a variety of downstream applications, including gene discovery, variant analysis, and
the characterization of novel therapeutic targets. CAP3 (Contig Assembly Program 3) is a
widely used and effective bioinformatics tool for the assembly of DNA sequence reads to
generate a consensus sequence.[1][2][3]

CAP3 employs an overlap-layout-consensus strategy to piece together individual sequence
reads.[1] It is particularly well-suited for assembling Sanger sequencing reads and has been
instrumental in numerous research projects. The program identifies overlapping regions
between reads, arranges them into a coherent layout, and then calculates the most likely base
at each position to form a high-quality consensus sequence. This document provides detailed
application notes and protocols for utilizing CAP3 to generate consensus sequences, tailored
for researchers, scientists, and professionals in the field of drug development.

Materials

To generate a consensus sequence using CAP3, you will need the following:
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o CAP3 Software: The CAP3 program must be installed on your system. It is available for
various Unix-based operating systems.

 Input Sequence Reads: A set of DNA sequence reads in a FASTA formatted file. This is the
primary input for the CAP3 program.[1][4][5]

e Optional - Quality Scores File: A file containing the quality scores for the bases in your
sequence reads, typically in a .qual file format. The use of quality scores can significantly
improve the accuracy of the consensus sequence.[1][4][5]

o Optional - Forward-Reverse Constraints File: A file specifying constraints between pairs of
reads, such as their expected orientation and distance. This is particularly useful for
assembling larger genomic regions and resolving repeats.[1][4][5]

Experimental Workflow

The CAP3 assembly process can be conceptualized as a three-phase workflow. This workflow
begins with the initial processing of sequence reads and culminates in the generation of a high-
guality consensus sequence.
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CAP3 experimental workflow from input to consensus sequence.

Experimental Protocols

This section provides a detailed protocol for generating a consensus sequence using CAP3

from the command line.

Protocol 1: Basic Consensus Sequence Generation

This protocol outlines the fundamental steps for assembling a set of sequence reads into a

consensus sequence using default parameters.

e Prepare your input file: Ensure your sequence reads are in a single FASTA file (e.g.,

my_reads.fasta).
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e Open a terminal or command prompt.
» Navigate to the directory containing your FASTA file.
o Execute the CAP3 program with the following command:

« Interpreting the Output: Upon successful execution, CAP3 will generate several output files
in the same directory:

o my_reads.fasta.cap.contigs: This file contains the generated consensus sequences in
FASTA format.

o my_reads.fasta.cap.info: This file provides detailed statistics about the assembly process.

o my_reads.fasta.cap.singlets: This file contains the reads that were not assembled into any
contig.

o my_reads.fasta.cap.ace: An ACE format file that can be used for viewing the assembly in
other programs like Tablet.[6]

o Other files providing additional details on the assembly.

Protocol 2: Advanced Consensus Generation with
Quality Scores and Adjusted Parameters

For more complex datasets or to achieve higher accuracy, you can utilize quality scores and
adjust various assembly parameters.

e Prepare your input files:
o A FASTA file of your sequence reads (e.g., my_reads.fasta).

o A corresponding quality file (e.g., my_reads.qual). The names of the reads in both files
must match.

o Execute the CAP3 program with desired options:

In this example:
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o -p 95: Sets the overlap percent identity cutoff to 95%. This means that for two reads to be
considered overlapping, they must have at least 95% sequence identity in the overlapping

region.
o -0 50: Sets the minimum overlap length to 50 base pairs.

o >my_assembly.log: Redirects the standard output, which contains detailed information
about the assembly process, to a log file for later review.

Data Presentation: Understanding Assembly
Statistics

The .info file generated by CAP3 contains valuable quantitative data that allows for an
assessment of the assembly quality. Below is a summary of the key statistics typically found in

this file.
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Statistic Description

The total number of sequence reads provided
Number of reads ]
as input.

_ The total number of consensus sequences
Number of contigs
generated from the assembly.

] The number of reads that were not assembled
Number of singlets ) )
into any contig.

) The average length of the generated consensus
Average contig length
sequences.

The length of the shortest contig in the set that
_ contains at least 50% of the total assembly
N50 contig length o i
length. This is a common metric for assembly

contiguity.

) The length of the longest consensus sequence
Longest contig ed
generated.

] ) The total number of bases in all the generated
Total bases in contigs
consensus sequences.

M i The average number of reads covering each
ean coverage per contig . o _
base position within the contigs.

Command-Line Options for Fine-Tuning Assembly

CAP3 offers a range of command-line options to customize the assembly process. Adjusting
these parameters can be critical for achieving optimal results with different types of sequencing
data.
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Option Parameter Description Default Value

Overlap percent
P — 90
identity cutoff.

-0 Overlap length cutoff. 40

Overlap similarity
-S 900
score cutoff.

Max gscore sum at
differences. Overlaps
with a higher sum of

-d _ 200
quality scores at
mismatched bases

are removed.

Base quality cutoff for

-C o 12
clipping.
Base quality cutoff for

-b _ quatly 20
differences.

Match score factor for

similarity calculation.

Mismatch score factor
-n for similarity -5

calculation.

Gap penalty factor for

similarity calculation.

Maximum gap length

in an overlap.

Whether to consider
reverse orientation
reads in assembly (1

for yes, 0 for no).
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Signaling Pathways and Logical Relationships

The logic of the CAP3 assembly algorithm can be visualized as a decision-making pathway,
where input reads are progressively filtered and assembled based on a set of defined criteria.
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Logical flow of the CAP3 assembly algorithm.

Conclusion

CAP3 remains a robust and valuable tool for de novo sequence assembly, particularly for
projects utilizing Sanger sequencing data. By understanding the underlying algorithm,
appropriately formatting input files, and judiciously applying the available command-line
options, researchers can effectively generate high-quality consensus sequences. The protocols
and application notes provided here serve as a comprehensive guide for scientists and drug
development professionals to harness the full potential of CAP3 in their research endeavors.
For more complex genomic projects, the use of quality scores and forward-reverse constraints
is highly recommended to improve the accuracy and contiguity of the final assembly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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